2,5-Dichloro-cis,cis-muconate

描述

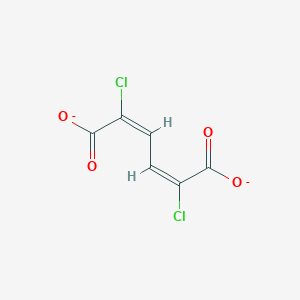

Structure

2D Structure

3D Structure

属性

分子式 |

C6H2Cl2O4-2 |

|---|---|

分子量 |

208.98 g/mol |

IUPAC 名称 |

(2E,4E)-2,5-dichlorohexa-2,4-dienedioate |

InChI |

InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b3-1+,4-2+ |

InChI 键 |

HECLTTZJJYETPR-ZPUQHVIOSA-L |

SMILES |

C(=C(C(=O)[O-])Cl)C=C(C(=O)[O-])Cl |

手性 SMILES |

C(=C(/Cl)\C(=O)[O-])\C=C(\Cl)/C(=O)[O-] |

规范 SMILES |

C(=C(C(=O)[O-])Cl)C=C(C(=O)[O-])Cl |

产品来源 |

United States |

Microbial Degradation Pathways Involving 2,5 Dichloro Cis,cis Muconate

Formation of 2,5-Dichloro-cis,cis-muconate

The formation of this compound primarily occurs through the oxidative cleavage of a dichlorinated catechol ring, a reaction catalyzed by a specific class of enzymes.

Catechol Dioxygenase-Mediated Ring Cleavage of Dichlorocatechols

The central mechanism for producing this compound involves the intradiol (ortho) cleavage of dichlorocatechol molecules by catechol dioxygenases. pleiades.onlineresearchgate.netd-nb.info This enzymatic reaction incorporates both atoms of a molecular oxygen molecule into the aromatic ring, leading to its rupture and the formation of a linear dicarboxylic acid. vulcanchem.comnih.gov

A key enzyme in this process is chlorocatechol 1,2-dioxygenase, often encoded by the tfdC gene. researchgate.netmdpi.comnih.gov This enzyme is a type of intradiol dioxygenase that exhibits a high affinity for chlorinated catechols. researchgate.netthaiscience.info In the well-studied 2,4-D degradation pathway in organisms like Cupriavidus necator JMP134, the TfdC enzyme catalyzes the ortho-cleavage of 3,5-dichlorocatechol (B76880) to form 2,4-dichloro-cis,cis-muconate. researchgate.netresearchgate.net The nomenclature can be confusing, as the product is sometimes referred to as 2,4-dichloro-cis,cis-muconate, but based on the precursor 3,5-dichlorocatechol, the resulting muconate is 2,4-dichloro-cis,cis-muconate, which is structurally the same as this compound due to molecular symmetry. For clarity, this article will use the term this compound. The TfdC enzyme is part of a family of chlorocatechol 1,2-dioxygenases that are crucial for the degradation of various chloroaromatic compounds. nih.govmdpi.comresearchgate.net

Several chlorinated aromatic compounds can serve as precursors to the dichlorocatechols that are subsequently converted to this compound.

2,4-Dichlorophenol (2,4-DCP): This compound is a common environmental pollutant and a breakdown product of the herbicide 2,4-D. pleiades.onlineresearchgate.net In many bacterial degradation pathways, 2,4-DCP is first hydroxylated to form 3,5-dichlorocatechol. pleiades.onlineresearchgate.netd-nb.info This 3,5-dichlorocatechol is then cleaved by chlorocatechol 1,2-dioxygenase to yield this compound. pleiades.onlineresearchgate.net

3,6-Dichlorocatechol (B1212381): This isomer is also a substrate for certain chlorocatechol 1,2-dioxygenases. medchemexpress.com It is a metabolite in the degradation of compounds like 1,4-dichlorobenzene (B42874). iucr.orgresearchgate.net The enzymatic cleavage of 3,6-dichlorocatechol directly yields this compound.

3,5-Dichlorocatechol: As mentioned, this is a key intermediate in the degradation of 2,4-D and 2,4-DCP. researchgate.netd-nb.info Its ortho-cleavage is a well-documented route to the formation of this compound. researchgate.netd-nb.info It can also be a metabolite in the breakdown of other compounds like 3,5-dichlorobenzoate. asm.orgscispace.com

| Precursor Compound | Intermediate Catechol | Enzyme | Product |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 3,5-Dichlorocatechol | 2,4-DCP hydroxylase (TfdB) | 3,5-Dichlorocatechol |

| 2,4-Dichlorophenol (2,4-DCP) | 3,5-Dichlorocatechol | 2,4-DCP hydroxylase | 3,5-Dichlorocatechol |

| 1,4-Dichlorobenzene | 3,6-Dichlorocatechol | Not specified | 3,6-Dichlorocatechol |

| 3,5-Dichlorocatechol | - | Chlorocatechol 1,2-dioxygenase (TfdC) | This compound |

| 3,6-Dichlorocatechol | - | Chlorocatechol 1,2-dioxygenase | This compound |

Specificity of Dichlorocatechol Substrates Leading to this compound Formation

The efficiency of this compound formation is highly dependent on the substrate specificity of the particular chlorocatechol 1,2-dioxygenase enzyme. For instance, the TfdC enzyme from Cupriavidus necator JMP134 (encoded on the pJP4 plasmid) shows a high turnover rate for 3,5-dichlorocatechol. thaiscience.info In contrast, other dioxygenases may have different substrate preferences. For example, the chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 has a broad substrate range and can even act on tetrachlorocatechol. nih.gov The specificity of these enzymes is a key factor in determining the metabolic fate of different chlorinated pollutants in the environment. nih.gov Some studies have shown that enzymes adapted to dichlorinated compounds, like the dichloromuconate cycloisomerase from the pJP4 plasmid, exhibit higher turnover rates with dichlorinated intermediates compared to their monochlorinated counterparts. thaiscience.info

Downstream Metabolism of this compound

Once formed, this compound enters the next stage of the degradation pathway, which involves cycloisomerization reactions.

Enzymatic Cycloisomerization Reactions

The linear this compound molecule is converted into a cyclic lactone structure by enzymes known as chloromuconate cycloisomerases. researchgate.netnih.govcreative-enzymes.com This is a crucial step that prepares the molecule for further degradation and eventual entry into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netmdpi.com

The enzyme responsible for this transformation, dichloromuconate cycloisomerase (encoded by tfdD in the 2,4-D pathway), catalyzes the isomerization of this compound. pleiades.onlinewikipedia.org This reaction can lead to the formation of different dienelactone products. pleiades.onlineasm.org The chloromuconate cycloisomerase from the pJP4 plasmid in R. eutropha JMP134 is particularly efficient with 2,4-dichloro-cis,cis-muconate as a substrate. nih.gov This enzyme catalyzes the conversion of this compound to a dichlorodienelactone, which is then further metabolized by a hydrolase (TfdE). researchgate.netmdpi.com The cycloisomerization can be complex, with some enzymes capable of both 1,4- and 3,6-cycloisomerization, leading to a mixture of products. asm.orgnih.gov

| Enzyme | Gene (example) | Substrate | Product(s) |

| Dichloromuconate cycloisomerase | tfdD | This compound | Dichlorodienelactone |

| Chloromuconate cycloisomerase | clcB | This compound | Dichlorodienelactone |

Formation of Dienelactones

A significant step in the degradation of this compound involves its conversion to dienelactones. This transformation is catalyzed by enzymes known as chloromuconate cycloisomerases. nih.gov

2-chloro-trans-dienelactone: In some bacterial systems, the cycloisomerization of 2-chloro-cis,cis-muconate (B1241311) can lead to the formation of trans-dienelactone. nih.govd-nb.info Chloromuconate cycloisomerases in bacteria like Pseudomonas sp. B13 and Ralstonia eutropha JMP134 (now known as Cupriavidus necator JMP134) are known to produce trans-dienelactone from 2-chloro-cis,cis-muconate. nih.gov The enzyme TfdDII from R. eutropha JMP134 can slowly dehalogenate 2-chloro-cis,cis-muconate to form trans-dienelactone. researchgate.net

2-chloro-cis-dienelactone: The formation of cis-dienelactone (B1242186) is another critical outcome. nih.gov In Rhodococcus opacus 1CP, 2-chloro-cis,cis-muconate is converted to 5-chloromuconolactone (B1176566), which is then transformed into cis-dienelactone. asm.org This differs from pathways where dehalogenation occurs directly from the muconate.

Muconate cycloisomerases from Gram-negative bacteria can convert 2-chloro-cis,cis-muconate into a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone through both 1,4- and 3,6-cycloisomerization reactions. nih.gov In contrast, chloromuconate cycloisomerases often favor the 3,6-cycloisomerization to produce (+)-5-chloromuconolactone, which is then dehalogenated to trans-dienelactone. nih.gov

Formation of Muconolactones

The initial cycloisomerization of this compound often results in the formation of various muconolactone (B1205914) intermediates.

2,5-dichloro-4-methylmuconolactone: In the degradation of dichlorotoluenes by Ralstonia sp. strain PS12, the intermediate 2,5-dichloro-4-methylmuconate undergoes cycloisomerization. asm.org In-situ analysis has revealed the formation of 2,5-dichloro-4-methylmuconolactone, indicating that both 1,4- and 3,6-cycloisomerization reactions occur. asm.org

2-chloro- and 5-chloromuconolactone: The conversion of 2-chloro-cis,cis-muconate by muconate cycloisomerases from various bacteria, including Pseudomonas putida, results in the formation of both 2-chloromuconolactone and 5-chloromuconolactone. nih.govnih.gov Initially, 2-chloromuconolactone is often the main product, but with prolonged incubation, the equilibrium shifts to favor the more stable 5-chloromuconolactone. nih.gov In Rhodococcus opacus 1CP, the enzyme chloromuconate cycloisomerase (ClcB2) specifically converts 2-chloro-cis,cis-muconate to 5-chloromuconolactone. asm.orgnih.gov

Subsequent Transformations to Central Metabolic Intermediates

Following the formation of dienelactones and muconolactones, further enzymatic reactions channel the carbon skeletons into central metabolic pathways.

Chloromaleylacetate: 2-Chlorodienelactone is hydrolyzed by chlorodienelactone hydrolase (encoded by the tfdE gene) to form 2-chloromaleylacetate. mdpi.comresearchgate.net

3-Oxoadipate (B1233008): 2-Chloromaleylacetate is then reduced to maleylacetate (B1240894) by a chloromaleylacetate reductase. mdpi.com Maleylacetate is further reduced to 3-oxoadipate by maleylacetate reductase (encoded by the tfdF gene). mdpi.comresearchgate.net

Tricarboxylic Acid (TCA) Cycle Intermediates: 3-oxoadipate is a key intermediate that can be converted into succinyl-CoA and acetyl-CoA, which are central metabolites that enter the tricarboxylic acid (TCA) cycle for complete mineralization. oup.commdpi.com

Microbial Diversity Exhibiting this compound Degradation Capabilities

A variety of microorganisms, including both bacteria and fungi, have been identified to possess the enzymatic machinery required to degrade this compound and related chlorinated compounds.

Bacterial Genera

Several bacterial genera are well-known for their ability to degrade chlorinated aromatic compounds, with the pathways often involving this compound as an intermediate.

| Bacterial Genus | Relevant Research Findings |

| Pseudomonas | Pseudomonas putida possesses muconate cycloisomerases that convert 2-chloro-cis,cis-muconate to a mix of 2-chloro- and 5-chloromuconolactone. nih.govnih.gov Pseudomonas sp. B13 contains a chloromuconate cycloisomerase involved in 3-chlorobenzoate (B1228886) degradation, which also acts on 2-chloro-cis,cis-muconate. nih.gov |

| Alcaligenes | Alcaligenes eutrophus JMP134 (now Cupriavidus necator JMP134) harbors the pJP4 plasmid, which contains the tfd gene cluster responsible for the degradation of 2,4-D, a pathway that generates 2,4-dichloro-cis,cis-muconate. mdpi.com This strain's enzymes have been extensively studied for their role in converting chloromuconates. nih.gov |

| Cupriavidus | Cupriavidus necator JMP134 is a model organism for studying the degradation of chlorinated aromatic compounds. mdpi.com The tfd gene cluster on its pJP4 plasmid encodes the enzymes for the complete breakdown of 2,4-D, including the formation and further metabolism of dichloromuconate. mdpi.comresearchgate.net |

| Ralstonia | Ralstonia eutropha JMP134 is the former name for Cupriavidus necator JMP134 and is frequently cited in literature regarding the degradation of chlorinated compounds. mdpi.comnih.gov Ralstonia sp. strain PS12 degrades dichlorotoluenes via dichloromethylcatechols, which are then cleaved to form dichloromethyl-substituted muconates. asm.org |

| Rhodococcus | Rhodococcus opacus 1CP has a modified ortho-cleavage pathway for degrading 3-chlorocatechol (B1204754), where 2-chloro-cis,cis-muconate is converted to 5-chloromuconolactone and then to cis-dienelactone by a novel set of enzymes. d-nb.infoasm.org |

Fungal Contributions to Chlorinated Muconate Metabolism

While bacteria are extensively studied, fungi also play a role in the degradation of chlorinated aromatic compounds.

Aspergillus nidulans : This fungus has been shown to degrade monochlorophenols, with intermediates such as 3-chloro-cis,cis-muconate (B1234730) being identified. ub.edu While direct evidence for this compound degradation is less common, the presence of related pathways suggests a potential capability. ub.edu Research also indicates that Aspergillus species can produce a variety of extracellular enzymes capable of degrading complex hydrocarbons. nih.gov

Cordyceps sinensis : Some fungi, like Cordyceps sinensis, are known to degrade complex cyclic ethers, indicating a versatile metabolic potential that could extend to chlorinated aromatic structures. researchgate.net Heterologous expression of gene clusters from Cordyceps militaris in Aspergillus nidulans has led to the production of novel compounds, showcasing the potential for discovering new metabolic pathways. mdpi.com

Enzymology of 2,5 Dichloro Cis,cis Muconate Transformation

Dichloromuconate Cycloisomerase (EC 5.5.1.11)

Dichloromuconate cycloisomerase (EC 5.5.1.11) is an enzyme that plays a key role in the degradation pathway of 1,4-dichlorobenzene (B42874). wikipedia.org It catalyzes the isomerization of 2,4-dichloro-cis,cis-muconate to 2,4-dichloro-2,5-dihydro-5-oxofuran-2-acetate. wikipedia.orgenzyme-database.org

Purification and Biochemical Characterization Studies

Dichloromuconate cycloisomerase has been purified to homogeneity from Alcaligenes eutrophus JMP 134 (now known as Cupriavidus necator JMP134). nih.govnih.gov Biochemical characterization of the purified enzyme has revealed several key properties.

The enzyme has a high molecular weight, estimated to be around 270,000 Da by gel filtration. nih.govnih.gov It is an oligomeric protein, composed of six to eight identical subunits, each with a molecular weight of approximately 40,000 Da as determined by SDS-PAGE. nih.govnih.gov The activity of dichloromuconate cycloisomerase is dependent on the presence of thiol groups. nih.govnih.gov

Detailed Reaction Mechanism and Catalytic Cycle

Dichloromuconate cycloisomerase catalyzes two distinct types of reactions. plos.orgnih.gov The primary reaction is the isomerization of 2,4-dichloro-cis,cis-muconate to 2,4-dichloro-2,5-dihydro-5-oxofuran-2-acetate. plos.orgnih.gov Additionally, it can convert 2,4-dichloro-cis,cis-muconate into trans-2-chlorodienelactone and chloride. plos.orgnih.gov The product of the cycloisomerization of dichloro-cis,cis-muconate can spontaneously eliminate a chloride ion to form cis-4-carboxymethylene-3-chlorobut-2-en-4-olide. enzyme-database.orgenzyme-database.org

The proposed mechanism for the cycloisomerization and dehalogenation reactions involves the formation of an enol/enolate intermediate. researchgate.net The subsequent protonation of this intermediate leads to the formation of the lactone product, while the abstraction of a chloride ion results in the dehalogenated product. researchgate.net

Substrate Specificity and Kinetic Parameters with 2,5-Dichloro-cis,cis-muconate

Dichloromuconate cycloisomerase exhibits a high degree of substrate specificity. The enzyme shows the highest activity with 2,4-dichloro-cis,cis-muconate, with a low Michaelis constant (Km) value of 20 µM. nih.govnih.gov In contrast, it has a much lower affinity for monochloro-substituted cis,cis-muconates, with Km values in the range of 300-500 µM. nih.govnih.gov The enzyme displays very low activity with the non-chlorinated substrate, cis,cis-muconate (B1241781), which is explained by a very high Km value of about 4 mM. nih.govnih.gov The catalytic constant (kcat) of the pure enzyme with 2,4-dichloro-cis,cis-muconate was determined to be 3820 min-1. nih.gov

Interactive Data Table: Kinetic Parameters of Dichloromuconate Cycloisomerase

| Substrate | Km (µM) | kcat (min-1) |

|---|---|---|

| 2,4-dichloro-cis,cis-muconate | 20 nih.govnih.gov | 3820 nih.gov |

| Monochloro-substituted cis,cis-muconates | 300-500 nih.govnih.gov | Not Reported |

| cis,cis-muconate | ~4000 nih.govnih.gov | Not Reported |

Cofactor Requirements (e.g., Mn2+)

Dichloromuconate cycloisomerase requires the presence of divalent manganese ions (Mn2+) for its catalytic activity. wikipedia.orgenzyme-database.orgnih.govnih.govscribd.com This requirement is a common feature among many isomerases in this family. enzyme-database.org

Chloromuconate Cycloisomerases (EC 5.5.1.7)

Chloromuconate cycloisomerase (EC 5.5.1.7), also known as muconate cycloisomerase II, is another key enzyme involved in the degradation of chlorinated aromatic compounds, such as gamma-hexachlorocyclohexane and 1,4-dichlorobenzene. wikipedia.org It catalyzes the conversion of 3-chloro-cis,cis-muconate (B1234730) to (2R)-2-chloro-2,5-dihydro-5-oxofuran-2-acetate. wikipedia.orgcreative-enzymes.com

Comparative Analysis with Dichloromuconate Cycloisomerase Activity

While both dichloromuconate cycloisomerase and chloromuconate cycloisomerase act on chlorinated muconates, they exhibit distinct substrate specificities and catalytic activities. enzyme-database.orgcreative-enzymes.com Dichloromuconate cycloisomerase is highly specific for 2,4-dichloro-cis,cis-muconate, whereas chloromuconate cycloisomerase acts on 2-chloro- and 3-chloro-cis,cis-muconate. nih.govnih.govcreative-enzymes.com

A key difference lies in their dehalogenation capabilities. Chloromuconate cycloisomerases catalyze the dehalogenation of their substrates as part of the reaction, leading to the formation of dienelactones. nih.gov For instance, the conversion of 3-chloro-cis,cis-muconate by chloromuconate cycloisomerase results in the formation of cis-dienelactone (B1242186). nih.gov In contrast, while dichloromuconate cycloisomerase can also catalyze a dehalogenation reaction, its primary role is isomerization. plos.orgnih.gov

Dehalogenation Capability and Product Stereochemistry of this compound Derivatives

The dehalogenation of chlorinated muconates is a pivotal step in the breakdown pathway of many chloroaromatic pollutants. This reaction is primarily catalyzed by enzymes known as chloromuconate cycloisomerases (EC 5.5.1.7), which exhibit remarkable specificity and stereoselectivity. nih.gov While the specific transformation of this compound is a key area of study, much of the detailed enzymatic characterization has been performed on its closely related and significant derivatives: 2-chloro-cis,cis-muconate (B1241311), 3-chloro-cis,cis-muconate, and 2,4-dichloro-cis,cis-muconate.

The product of the cycloisomerization and dehalogenation reaction depends heavily on the specific enzyme and the substrate.

2-Chloro-cis,cis-muconate: In many gram-negative bacteria, chloromuconate cycloisomerase converts 2-chloro-cis,cis-muconate into trans-dienelactone. researchgate.net This reaction proceeds through a 3,6-cycloisomerization to form (+)-5-chloromuconolactone, which is then dehalogenated. asm.org In contrast, muconate cycloisomerases from the same bacteria typically convert this substrate into a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone without significant dehalogenation. asm.org The actinobacterium Rhodococcus opacus 1CP employs a two-enzyme system for this conversion; a chloromuconate cycloisomerase (ClcB2) first transforms 2-chloro-cis,cis-muconate into 5-chloromuconolactone (B1176566), which is then dehalogenated by a separate enzyme, a 5-chloromuconolactone dehalogenase (ClcF), to produce cis-dienelactone as the sole product. asm.org

3-Chloro-cis,cis-muconate: The transformation of 3-chloro-cis,cis-muconate can lead to different products. Chloromuconate cycloisomerases typically convert it to cis-dienelactone. nih.govnih.gov However, conventional muconate cycloisomerases transform the same substrate into the bacteriotoxic compound protoanemonin. nih.govnih.gov

2,4-Dichloro-cis,cis-muconate: This substrate is converted by chloromuconate cycloisomerase (TfdD) to 2-chlorodienelactone. researchgate.net When acted upon by a variant of muconate cycloisomerase (K169A), it forms 2-chloro-cis-dienelactone, whereas the wild-type enzyme produces 2-chloroprotoanemonin. nih.gov

Table 1: Enzymatic Transformation of Chlorinated Muconate Derivatives

| Substrate | Enzyme | Key Intermediate(s) | Final Product(s) | Source Organism Example | Citation |

|---|---|---|---|---|---|

| 2-Chloro-cis,cis-muconate | Chloromuconate cycloisomerase | (+)-5-Chloromuconolactone | trans-Dienelactone | Ralstonia eutropha JMP134 (pJP4) | researchgate.net, asm.org |

| 2-Chloro-cis,cis-muconate | Chloromuconate cycloisomerase (ClcB2) & 5-Chloromuconolactone dehalogenase (ClcF) | 5-Chloromuconolactone | cis-Dienelactone | Rhodococcus opacus 1CP | asm.org |

| 3-Chloro-cis,cis-muconate | Chloromuconate cycloisomerase | Enol/enolate intermediate | cis-Dienelactone | Bacteria with chlorocatechol pathways | nih.gov, nih.gov |

| 3-Chloro-cis,cis-muconate | Muconate cycloisomerase | 4-Chloromuconolactone | Protoanemonin | Pseudomonas putida | nih.gov, nih.gov |

| 2,4-Dichloro-cis,cis-muconate | Chloromuconate cycloisomerase | 2-Chloro-4-carboxymethylenebut-2-en-4-olide | 2-Chlorodienelactone | Ralstonia eutropha JMP134 | researchgate.net |

Other Enzymes Interacting with this compound Pathway Intermediates

Following the cycloisomerization and dehalogenation of chlorinated muconates, the resulting dienelactones are further processed by a series of enzymes that channel the carbon skeletons into central metabolic pathways.

Maleylacetate (B1240894) Reductases (EC 1.3.1.32)

Maleylacetate reductase (MAR) catalyzes the final step of the modified ortho-pathway, reducing maleylacetate to 3-oxoadipate (B1233008). asm.orgasm.org This reaction is an essential link, funneling the products of aromatic degradation into the conventional 3-oxoadipate pathway (also known as the β-ketoadipate pathway), which leads to intermediates of the tricarboxylic acid (TCA) cycle. nih.govuniprot.org

These enzymes are NADH-dependent oxidoreductases, although some can use NADPH at lower efficiencies. uniprot.org MARs are critical not only for the breakdown of chloroaromatics but also for the catabolism of other substituted aromatics, such as those with nitro or sulfo groups. nih.gov The genes encoding maleylacetate reductases (e.g., tfdF, clcE, macA) are frequently located within catabolic gene clusters alongside genes for chlorocatechol dioxygenases, cycloisomerases, and dienelactone hydrolases, highlighting their integral role in the complete degradation pathway. nih.gov In some organisms, such as Rhodococcus opacus 1CP, the MAR gene is not part of the main chlorocatechol gene cluster, suggesting a different evolutionary origin and regulatory mechanism. nih.gov The enzyme can act on both maleylacetate and substituted derivatives like chloromaleylacetate. uniprot.org

Table 4: Characteristics of Maleylacetate Reductases (EC 1.3.1.32) | Enzyme/Gene | Source Organism | Cofactor Preference | Substrates | Function in Pathway | Citation | | :--- | :--- | :--- | :--- | :--- | | TfdFII | Cupriavidus pinatubonensis JMP134 | NADH > NADPH | Maleylacetate, 2-Chloromaleylacetate | Reduces maleylacetate to 3-oxoadipate in the 3-chlorocatechol (B1204754) degradation pathway. | uniprot.org | | MacA | Rhodococcus opacus 1CP | NADH | Maleylacetate | Contributes to the degradation of chlorophenols. Gene is not part of the chlorocatechol operon. | nih.gov | | CcaD | Pseudomonas reinekei MT1 | Not specified | Maleylacetate | Part of a gene cluster for 4-chlorocatechol (B124253) degradation. | asm.org | | ClcE | Pseudomonas sp. B13 | Not specified | Maleylacetate | Involved in 3-chlorobenzoate (B1228886) degradation. | nih.gov |

Genetic and Regulatory Mechanisms of 2,5 Dichloro Cis,cis Muconate Catabolism

Identification and Characterization of Catabolic Genes (e.g., tfd gene clusters like tfdC, tfdD, tfdE, tfdF)

The catabolism of 2,5-dichloro-cis,cis-muconate is primarily orchestrated by a set of genes, famously known as the tfd genes, which are often found in gene clusters. These clusters encode the enzymes responsible for the sequential breakdown of chlorocatechols into intermediates of the tricarboxylic acid (TCA) cycle. The key enzymes in this pathway are encoded by the tfdC, tfdD, tfdE, and tfdF genes. nih.gov

In the well-studied bacterium Cupriavidus necator JMP134 (formerly Ralstonia eutropha JMP134), which harbors the catabolic plasmid pJP4, two distinct but functionally related sets of these genes, designated as tfdI and tfdII clusters, have been identified. scispace.com

tfdC : This gene encodes chlorocatechol 1,2-dioxygenase, the enzyme that catalyzes the ortho-cleavage of dichlorocatechol to form this compound.

tfdD : This gene's product is chloromuconate cycloisomerase, which is responsible for the conversion of this compound to dienelactone.

tfdE : This gene encodes dienelactone hydrolase, an enzyme that hydrolyzes dienelactone to maleylacetate (B1240894). nih.gov Studies have shown that both TfdEI and TfdEII enzymes can hydrolyze both cis- and trans-dienelactone. nih.gov

tfdF : This gene codes for maleylacetate reductase, which reduces maleylacetate to 3-oxoadipate (B1233008), a compound that can then enter central metabolic pathways. nih.govasm.orgasm.org This enzyme can utilize either NADH or NADPH as a cofactor. ebi.ac.ukwikipedia.org

The existence of two functional sets of these catabolic genes (tfdI and tfdII) on plasmid pJP4 suggests a level of redundancy and potentially a broader substrate specificity or differential regulation, enhancing the bacterium's metabolic versatility in degrading a range of chlorinated aromatic compounds. scispace.com

| Gene | Enzyme Encoded | Function in this compound Catabolism |

|---|---|---|

| tfdC | Chlorocatechol 1,2-dioxygenase | Catalyzes the ring cleavage of dichlorocatechol to form this compound. |

| tfdD | Chloromuconate cycloisomerase | Converts this compound into a dienelactone intermediate. |

| tfdE | Dienelactone hydrolase | Hydrolyzes the dienelactone intermediate to maleylacetate. nih.gov |

| tfdF | Maleylacetate reductase | Reduces maleylacetate to 3-oxoadipate, linking the degradation pathway to central metabolism. nih.govasm.orgasm.org |

Organization of Gene Clusters for Chlorinated Aromatic Degradation

The genes responsible for the degradation of chlorinated aromatic compounds are typically organized into functional units known as gene clusters or operons. This arrangement allows for the coordinated expression of all the enzymes required for a specific metabolic pathway. The tfd genes for chlorocatechol degradation are prime examples of this organization.

In Cupriavidus necator JMP134, the tfdC, tfdD, tfdE, and tfdF genes are part of the tfdCDEF operon. nih.gov This operon is located on the large catabolic plasmid pJP4. nih.gov As mentioned, this plasmid uniquely carries two homologous gene clusters, tfdCIDIEIFI (the tfdI cluster) and tfdDIICIIEIIFII (the tfdII cluster), both of which are involved in the breakdown of chlorocatechols. nih.govresearchgate.net The tfdI cluster is divergently transcribed from a regulatory gene, tfdT, while the tfdII cluster is located in a region flanked by the regulatory gene tfdR and a transport-related gene tfdK. nih.gov

The organization of these genes into operons is a common feature in bacteria and is particularly advantageous for the degradation of xenobiotic compounds. It ensures that all the necessary enzymes are synthesized simultaneously when an inducing substrate is present, leading to an efficient and rapid response to the availability of a carbon source. The presence of these gene clusters on mobile genetic elements like plasmids facilitates their horizontal transfer among different bacterial species, contributing to the widespread ability of microorganisms to degrade pollutants.

These tfd gene clusters share homology with other gene clusters involved in the degradation of aromatic compounds, such as the tcb genes for trichlorobenzene degradation and the clc genes for chlorobenzoate degradation, suggesting a common evolutionary origin. nih.govasm.org

Transcriptomic and Proteomic Analysis of this compound Pathway Gene Expression

Transcriptomic and proteomic analyses provide a global view of the changes in gene and protein expression in response to specific environmental stimuli, such as the presence of chlorinated compounds. While studies focusing exclusively on this compound are limited, research on the degradation of its precursor, 2,4-dichlorophenoxyacetic acid (2,4-D), in strains like Cupriavidus necator JMP134 offers significant insights.

Studies have shown that upon exposure to 2,4-D, the tfd genes are transcribed. nih.govnih.gov Dot blot hybridizations of mRNA from R. eutropha JMP134 have confirmed that both the tfdI and tfdII gene clusters are expressed when the bacterium is grown in the presence of 2,4-D. nih.govnih.gov This indicates that both sets of enzymes are available to the cell for the degradation of the resulting chlorocatechols.

Proteomic studies, often employing techniques like shotgun proteomics, have been instrumental in identifying the key enzymes involved in the degradation of various chlorinated aromatic compounds. asm.orgfao.org In bacteria that degrade such compounds, proteomic analyses have consistently shown the upregulation of enzymes involved in the respective catabolic pathways, including dioxygenases, hydrolases, and reductases, when grown in the presence of the target pollutant. nih.gov For instance, shotgun proteomic analysis of Dehalococcoides mccartyi strain DCMB5 grown on different chlorinated compounds revealed the differential expression of reductive dehalogenases, highlighting the specific enzymatic machinery recruited for each substrate. asm.org Although a specific proteomic profile for growth on this compound is not extensively documented, it is highly probable that the TfdC, TfdD, TfdE, and TfdF proteins would be among the significantly upregulated proteins.

| Analysis Type | Key Findings in Related Pathways | Implications for this compound Pathway |

|---|---|---|

| Transcriptomics | Expression of both tfdI and tfdII gene clusters is induced in the presence of 2,4-D in C. necator JMP134. nih.govnih.gov | Suggests that the genetic machinery for this compound catabolism is actively transcribed when precursor compounds are available. |

| Proteomics | Upregulation of catabolic enzymes (dioxygenases, hydrolases, reductases) is observed in bacteria grown on various chlorinated aromatic compounds. asm.orgfao.orgnih.gov | Indicates that the TfdC, TfdD, TfdE, and TfdF proteins are likely to be highly expressed during the degradation of this compound. |

Genetic Regulation of Enzyme Induction in Response to Chlorinated Compounds

The expression of the tfd gene clusters is tightly regulated to prevent the wasteful synthesis of enzymes when their substrates are absent. The primary mechanism of control is transcriptional regulation mediated by specific regulatory proteins that sense the presence of chlorinated compounds or their metabolites.

In C. necator JMP134, the regulation of the tfdCDEF operon is primarily controlled by the TfdR and TfdS proteins. nih.gov These are members of the LysR family of transcriptional regulators, which are known to act as both activators and repressors of gene expression. nih.gov The genes tfdR and tfdS are identical and their products can functionally substitute for each other.

The TfdR/S proteins bind to the promoter region of the tfdCDEF operon. nih.gov In the absence of an inducing molecule, TfdR/S acts as a repressor, preventing the transcription of the catabolic genes. nih.gov When a suitable inducer is present, it binds to the TfdR/S protein, causing a conformational change that converts the regulator into a transcriptional activator. asm.org This activated complex then promotes the binding of RNA polymerase to the promoter, leading to the transcription of the tfdCDEF genes. nih.gov Studies have shown that the TfdR protein can activate the expression of the tfdCDEF gene cluster by a factor of 80 to 100. nih.gov

The true inducers for the TfdR/S-mediated regulation are believed to be the intermediates of the pathway, such as chloromuconates, rather than the initial chlorinated aromatic compound itself. This ensures that the enzymes for the lower part of the pathway are only synthesized when the upper part of the pathway is active and producing their substrates. Another putative regulatory gene, tfdT, located upstream of the tfdI cluster, has been identified but is rendered inactive in C. necator JMP134 due to an insertion element. nih.gov The regulatory function has been effectively taken over by TfdR/S. nih.gov

Comparative and Evolutionary Aspects of Muconate Degradation

Divergence of Muconate and Chloromuconate Cycloisomerases with Respect to Substrate Specificity

The key cycloisomerization step in the degradation of catechols and their chlorinated analogs is catalyzed by two related but distinct classes of enzymes: muconate cycloisomerases (MCIs) and chloromuconate cycloisomerases (CMCIs). nih.govnih.gov These enzymes are central to the β-ketoadipate pathway and its modified branches for chloroaromatic breakdown. dtic.mil While MCIs are tailored for the conversion of cis,cis-muconate (B1241781) to muconolactone (B1205914), CMCIs have evolved to process chlorinated substrates, although their specificities vary. nih.govnih.gov

Muconate cycloisomerases, such as those from Pseudomonas putida, efficiently convert cis,cis-muconate and some methylated or fluorinated analogs. However, they are generally inactive towards chloro-substituted muconates like 2-chloro-, 3-chloro-, or 2,4-dichloro-cis,cis-muconate. nih.gov In contrast, CMCIs exhibit a clear preference for chlorinated substrates. nih.gov For instance, the CMCIs from Ralstonia eutropha JMP134 (pJP4), Pseudomonas sp. B13, and Pseudomonas sp. P51 all show the highest activity with 2,4-dichloro-cis,cis-muconate. nih.gov

Notably, the specificity constant for 2,5-dichloro-cis,cis-muconate is particularly poor for some CMCIs, such as the TfdD enzyme from R. eutropha JMP134, highlighting the fine-tuning of these enzymes for specific congeners. nih.gov This divergence in substrate preference is a direct reflection of their distinct evolutionary pressures and the specific chloroaromatic compounds prevalent in their respective environments.

The divergence is not limited to substrate preference but also extends to the reaction products. MCIs from gram-negative bacteria convert 2-chloro-cis,cis-muconate (B1241311) into a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone. nih.gov In contrast, CMCIs from the same bacterial group favor the formation of (+)-5-chloromuconolactone, which is then often dehalogenated to form trans-dienelactone. nih.govnih.gov Interestingly, cycloisomerases from gram-positive bacteria like Rhodococcus opacus show different catalytic properties again, suggesting an independent, or convergent, evolutionary path for these enzymes. oup.comscispace.comnih.govasm.org

| Enzyme (Source) | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|---|

| Chloromuconate Cycloisomerase (TfdD of R. eutropha JMP134) | 2,4-Dichloro-cis,cis-muconate | 140 | 1.7 | 8.2 x 10⁷ |

| 2-Chloro-cis,cis-muconate | 1.5 | 1.8 | 8.3 x 10⁵ | |

| This compound | 0.01 | 1.5 | 6.7 x 10³ | |

| Chloromuconate Cycloisomerase (ClcB of Pseudomonas sp. B13) | 2,4-Dichloro-cis,cis-muconate | 11 | 1.8 | 6.1 x 10⁶ |

| 2-Chloro-cis,cis-muconate | 4.5 | 1.3 | 3.5 x 10⁶ | |

| This compound | 0.03 | 1.5 | 2.0 x 10⁴ | |

| Muconate Cycloisomerase (P. putida) | cis,cis-Muconate | 100 | 9.5 | 1.1 x 10⁷ |

| 2-Chloro-cis,cis-muconate | 0.007 | 14 | 500 |

Evolutionary Trajectories of Halogenated Aromatic Degradation Pathways Including this compound

The degradation pathways for halogenated aromatics are often evolutionary mosaics, assembled from pre-existing genetic modules. nih.govnih.gov The complete mineralization of compounds like chlorobenzenes or 2,4-dichlorophenoxyacetic acid (2,4-D), which can lead to intermediates like this compound, is not a common feature in bacteria and is thought to have arisen from the novel recombination of separate gene clusters. nih.govsonar.ch

A common evolutionary trajectory involves the recruitment of genes for an "upper pathway," which converts the xenobiotic into a central intermediate like a chlorocatechol, and a "lower pathway" for the subsequent degradation of that intermediate. scispace.com For instance, the evolution of chlorobenzene (B131634) degradation pathways often involves putting together genes for a toluene-type aromatic ring dioxygenase with genes for a chlorocatechol degradation pathway. dtic.milnih.gov The dioxygenase, originally specific for toluene, exhibits a broad enough substrate range to act on chlorobenzene, producing a chlorodihydrodiol, which is then converted to a chlorocatechol. This chlorocatechol then enters a specialized "ortho" cleavage pathway. nih.gov

The pathway for 2,4-D degradation in organisms like Cupriavidus necator JMP134 provides another clear example. nih.gov The genes (tfd) for this pathway are located on the plasmid pJP4 and encode enzymes that convert 2,4-D sequentially to 2,4-dichlorophenol, 3,5-dichlorocatechol (B76880), and then 2,4-dichloro-cis,cis-muconate, which is further metabolized. nih.govresearchgate.net This entire pathway appears to have been assembled from different genetic sources to create a novel metabolic capability. nih.govresearchgate.net This "patchwork" or "bricolage" model of evolution, where existing enzymes and pathways are recruited and adapted, is a central theme in the emergence of xenobiotic degradation capabilities. nih.gov

Genetic Mechanisms of Adaptation and Pathway Evolution (e.g., Horizontal Gene Transfer, Mutational Drift, Recombination)

The rapid evolution of these complex degradation pathways is largely driven by powerful genetic mechanisms that facilitate adaptation in microbial populations. researchgate.net

Horizontal Gene Transfer (HGT): This is arguably the most significant force in the evolution of xenobiotic degradation pathways. nih.govresearchgate.net The genes encoding these pathways are frequently located on mobile genetic elements (MGEs) such as plasmids and genomic islands. researchgate.netnih.gov Plasmids like pJP4 (carrying 2,4-D degradation genes) and pAC27 (carrying 3-chlorobenzoate (B1228886) degradation genes) are classic examples of catabolic plasmids that can be transferred between different bacterial species via conjugation. nih.govnih.govresearchgate.net This allows for the rapid dissemination of a complete metabolic solution through a microbial community. researchgate.net Genomic islands, which are large, mobile segments of chromosomal DNA, have also been shown to acquire and transfer blocks of catabolic genes, contributing to the assembly of novel pathways in new hosts. dtic.mil

Recombination and Mutational Drift: Once new genetic material is acquired, recombination and mutation play crucial roles in integrating and optimizing the new pathway. researchgate.netresearchgate.net Gene clusters can be assembled through recombination, bringing together the necessary upper and lower pathway genes. nih.govnih.gov Following this assembly, the pathway undergoes a period of "fine-tuning." nih.gov Mutational drift, consisting of the accumulation of point mutations, insertions, or deletions, can alter the substrate specificity of enzymes, improve catalytic efficiency, and refine regulatory circuits to better suit the new host and substrate. researchgate.netresearchgate.net Evidence for this can be seen in the sequence divergence of specialized enzymes like chlorocatechol dioxygenases from their catechol dioxygenase ancestors. scispace.com

Transposable Elements: Insertion sequences (IS) and transposons are MGEs that can move within and between genomes, causing mutations, rearranging gene order, and facilitating the capture and mobilization of catabolic genes. asrb.org.in They have been implicated in the assembly of degradation pathways by capturing genes and integrating them into plasmids or chromosomes, thereby creating novel genetic combinations for selection to act upon. dtic.milresearchgate.net

Substrate Promiscuity and Enzyme Evolution for Xenobiotic Metabolism

The evolution of a new enzyme function does not typically arise from scratch. Instead, it often begins with an existing enzyme that exhibits "promiscuity"—the ability to catalyze a secondary, often slow, reaction on a non-native substrate. wikipedia.orgnih.gov This promiscuous activity provides a crucial starting point for evolutionary adaptation. researchgate.net

In the context of xenobiotic degradation, an enzyme in a common metabolic pathway might have a weak, incidental activity on a novel chlorinated compound. If the breakdown of this compound provides a selective advantage (e.g., a new food source or detoxification), there is evolutionary pressure to improve this promiscuous function. wikipedia.orgbiorxiv.org Gene duplication is a key step in this process. Once a gene encoding a promiscuous enzyme is duplicated, one copy can be retained for its original function, while the other is free to accumulate mutations that enhance the new, promiscuous activity without compromising the original metabolic role. nih.gov

This process of innovation, amplification (duplication), and divergence is thought to be a primary mechanism for the evolution of specialized enzymes in xenobiotic degradation pathways. nih.gov The muconate and chloromuconate cycloisomerases are excellent examples. An ancestral muconate cycloisomerase likely possessed a promiscuous, low-level activity on chlorinated muconates. Through gene duplication and subsequent mutation, this promiscuous activity was enhanced and refined, eventually leading to the highly specialized chloromuconate cycloisomerases seen today. nih.gov Laboratory evolution experiments and site-directed mutagenesis have demonstrated that even a few amino acid changes can significantly alter the substrate specificity of these enzymes, lending strong support to this evolutionary model. nih.gov

Research Methodologies for Studying 2,5 Dichloro Cis,cis Muconate

Spectrophotometric Assays for Enzyme Activity and Reaction Monitoring

Spectrophotometric assays are a cornerstone for studying the enzymes that act upon 2,5-dichloro-cis,cis-muconate and related compounds. These assays rely on the principle that different molecules absorb light at specific wavelengths. By monitoring changes in absorbance, researchers can track the progress of an enzymatic reaction in real-time.

For instance, the activity of chlorocatechol 1,2-dioxygenase, the enzyme responsible for producing 2,4-dichloro-cis,cis-muconate from 3,5-dichlorocatechol (B76880), can be measured by monitoring the formation of the muconate product. mdpi.com Similarly, the activity of muconate cycloisomerase, which converts muconates to muconolactones, is often assayed by observing the decrease in the substrate's absorbance at 260 nm. core.ac.ukpleiades.online The specific activity of chloromuconate cycloisomerase can also be determined using 2-chloro-cis,cis-muconate (B1241311) as a substrate and monitoring the reaction at 260 nm. asm.org

These assays are not only used to quantify enzyme activity but also to determine kinetic parameters such as K_m and k_cat values, providing insights into the enzyme's efficiency and affinity for its substrate. asm.org The conditions for these assays, including buffer pH, temperature, and the presence of cofactors like Mn²⁺, are carefully controlled to ensure accurate and reproducible results. pleiades.onlinenih.gov For example, a typical assay for muconate cycloisomerase activity might be conducted at 30°C in a Tris-HCl buffer at pH 8.0, containing MnSO₄ and the cis,cis-muconate (B1241781) substrate. pleiades.online

Table 1: Examples of Spectrophotometric Assays for Enzymes in Related Pathways

| Enzyme | Substrate | Product Monitored | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |

| Catechol 1,2-dioxygenase | Catechol | cis,cis-muconate | 260 | 16,800 | core.ac.ukscielo.br |

| Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol (B1204754) | 2-chloro-cis,cis-muconate | 260 | 17,100 | core.ac.ukasm.org |

| Muconate Cycloisomerase | cis,cis-muconic acid | Decrease in substrate | 260 | - | core.ac.uk |

| Dienelactone Hydrolase | cis-dienelactone (B1242186) | Decrease in substrate | 280 | 17,000 | core.ac.uk |

| Catechol 2,3-dioxygenase | Catechol | 2-hydroxymuconic semialdehyde | 375 | 36,000 | scielo.br |

| Protocatechuate 3,4-dioxygenase | Protocatechuate | Decrease in substrate | 290 | 2,300 (difference) | scielo.br |

| Protocatechuate 4,5-dioxygenase | Protocatechuate | 2-hydroxy-4-carboxymuconic semialdehyde | 410 | 9,700 | scielo.br |

Chromatographic Techniques for Intermediate Detection and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are indispensable for the separation, identification, and quantification of this compound and other intermediates in degradation pathways.

HPLC is frequently used to analyze the products formed during the enzymatic conversion of chlorinated muconates. nih.gov For example, reversed-phase HPLC with a C18 column can effectively separate compounds like 2-chloromuconolactone, 5-chloromuconolactone (B1176566), and trans-dienelactone. asm.orgnih.gov The mobile phase often consists of an aqueous solution with a small percentage of an organic solvent like methanol (B129727) and an acid such as phosphoric acid to improve separation. asm.org Detection is typically achieved using a diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, aiding in compound identification. protocols.io

GC-MS is another powerful tool, especially for identifying volatile or derivatized intermediates. It combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry, providing detailed structural information about the compounds present in a sample. iaea.org This technique has been crucial in identifying the degradation products of various chloroaromatic compounds, helping to piece together the complex metabolic pathways. iaea.org

Table 2: HPLC Retention Times for Relevant Compounds

| Compound | Retention Time (min) | HPLC Conditions | Reference |

| Maleylacetic acid | 1.87 | Eurospher-100 C18 column, 5% (vol/vol) methanol and 0.1% (wt/vol) H₃PO₄, flow rate 1 ml/min | asm.org |

| 5-Chloromuconolactone | 2.92 | Eurospher-100 C18 column, 5% (vol/vol) methanol and 0.1% (wt/vol) H₃PO₄, flow rate 1 ml/min | asm.org |

| trans-Dienelactone | 3.66 | Eurospher-100 C18 column, 5% (vol/vol) methanol and 0.1% (wt/vol) H₃PO₄, flow rate 1 ml/min | asm.org |

| 2-Chloromuconolactone | 4.11 | Eurospher-100 C18 column, 5% (vol/vol) methanol and 0.1% (wt/vol) H₃PO₄, flow rate 1 ml/min | asm.org |

| cis-Dienelactone | 5.20 | Eurospher-100 C18 column, 5% (vol/vol) methanol and 0.1% (wt/vol) H₃PO₄, flow rate 1 ml/min | asm.org |

| 2-chloro-cis,cis-muconic acid | 7.47 | Eurospher-100 C18 column, 5% (vol/vol) methanol and 0.1% (wt/vol) H₃PO₄, flow rate 1 ml/min | asm.org |

Isotopic Labeling and Nuclear Magnetic Resonance (NMR) Analysis for Pathway Elucidation

Isotopic labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful methodology for tracing the metabolic fate of atoms and elucidating complex biochemical pathways. sigmaaldrich.com In the context of this compound, this approach can provide definitive evidence for the transformations it undergoes.

By using substrates enriched with stable isotopes like ¹³C or ¹⁵N, researchers can follow the incorporation of these labeled atoms into downstream metabolites. sigmaaldrich.com Subsequent analysis of the products by NMR spectroscopy allows for the determination of the precise location of the isotopic labels within the molecular structure. This information is invaluable for confirming reaction mechanisms and identifying novel intermediates.

For example, uniform labeling with ¹³C and ¹⁵N is a common strategy in protein NMR to determine three-dimensional structures. sigmaaldrich.com While directly applied to the enzymes, the principles extend to tracking the metabolism of small molecules. This technique can help to unravel the network of carbon sharing in pollutant-degrading bacterial consortia. thegoodscentscompany.com

Molecular Biology Techniques (Gene Cloning, Site-Directed Mutagenesis) for Enzyme Characterization

Molecular biology techniques have revolutionized the study of the enzymes involved in this compound metabolism. Gene cloning allows for the isolation and overexpression of the genes encoding these enzymes, enabling the production of large quantities of pure protein for detailed characterization.

Once a gene is cloned, site-directed mutagenesis can be employed to systematically alter the amino acid sequence of the enzyme. nih.gov By changing specific amino acids, particularly those in the active site, researchers can probe their roles in substrate binding and catalysis. This approach has been instrumental in understanding the differences in catalytic properties between muconate and chloromuconate cycloisomerases. nih.gov For instance, studies have shown that specific amino acid substitutions can influence the direction of 2-chloro-cis,cis-muconate cycloisomerization. nih.gov

These techniques have been applied to investigate the enzymes encoded by the tfd genes on plasmids like pJP4, which are involved in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net By expressing these genes in hosts like Escherichia coli, functional enzymes can be produced and their activities towards various chlorinated substrates, including 2,4-dichloro-cis,cis-muconate, can be assessed. nih.gov

Microbial Culture and Enrichment Strategies for Isolating this compound Degrading Strains

The discovery and study of microorganisms capable of degrading this compound and its precursors rely heavily on microbial culture and enrichment techniques. These methods are designed to isolate and cultivate bacteria and fungi that can utilize specific chlorinated aromatic compounds as a source of carbon and energy. mdpi.com

Enrichment cultures typically involve inoculating a minimal mineral salts medium with a sample from a contaminated environment (e.g., soil or sludge) and providing the target compound as the sole carbon source. scielo.briaea.org Over time, this selective pressure enriches for microorganisms that possess the necessary degradative pathways. Subsequent isolation on solid media allows for the purification of individual strains.

Numerous bacterial and fungal strains capable of degrading compounds like 2,4-D have been isolated using these methods, including species of Sphingomonas, Pseudomonas, Cupriavidus, and Aspergillus. mdpi.com Once isolated, these strains can be grown in larger quantities for enzyme extraction, metabolic studies, and genetic analysis. scielo.br The identification of these organisms is often confirmed through 16S rRNA gene sequencing. pleiades.online These isolated strains are invaluable for understanding the in-situ biodegradation of chlorinated pollutants and for potential applications in bioremediation.

Implications for Environmental Bioremediation and Biotransformation Research

Role of 2,5-Dichloro-cis,cis-muconate Degradation in Environmental Decontamination of Chlorinated Pollutants

The degradation of this compound is a critical step in the natural breakdown of several significant environmental pollutants. This compound appears as a central intermediate in the aerobic degradation pathways of certain chlorinated aromatic hydrocarbons, which are known for their toxicity and persistence in soil and groundwater. mdpi.comnih.govosti.gov

Microorganisms, particularly soil bacteria, have evolved specialized enzymatic systems to break down these man-made chemicals. mdpi.com The process for compounds like 1,4-dichlorobenzene (B42874) (p-DCB) typically begins with a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring, forming a dihydrodiol. nih.govtoray.com This is followed by dehydrogenation to create a substituted catechol, specifically 3,6-dichlorocatechol (B1212381). nih.govunimi.it

The crucial ring-cleavage step is then catalyzed by a chlorocatechol 1,2-dioxygenase, which breaks open the aromatic ring of 3,6-dichlorocatechol to form this compound. nih.govrsc.org This transformation is part of a modified ortho-cleavage pathway, essential for mineralizing chlorinated aromatics. unimi.itresearchgate.net The subsequent degradation of this compound funnels the carbon into central metabolic cycles, completing the decontamination process. nih.gov The presence and activity of these pathways are fundamental to the bioremediation of sites contaminated with pollutants such as 1,4-dichlorobenzene, which is widely used as an insecticide and deodorant, and 1,2,4-trichlorobenzene (B33124). unimi.itnih.gov

Table 1: Key Pollutants Degraded via this compound Intermediate

| Pollutant | Chemical Family | Key Degradation Steps Leading to this compound | Relevant Microorganisms | Citation |

|---|---|---|---|---|

| 1,4-Dichlorobenzene (p-DCB) | Chlorinated Benzene | Dioxygenation to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, followed by dehydrogenation to 3,6-dichlorocatechol, and subsequent ring cleavage. | Pseudomonas sp., Xanthobacter flavus 14p1, Sphingomonas haloaromaticamans | nih.govtoray.comunimi.it |

| 1,2,4-Trichlorobenzene (TCB) | Chlorinated Benzene | Initial dioxygenase attack followed by a series of reactions leading to a dichlorocatechol intermediate which is then cleaved. | Pseudomonas sp. P51 | nih.govasm.org |

Potential for Metabolic Engineering of Microorganisms for Enhanced this compound Degradation

The natural degradation of chlorinated pollutants can be slow. Metabolic engineering offers a promising approach to accelerate this process by optimizing the microbial catalysts involved. Research has identified the specific genes and enzymes responsible for the breakdown of this compound and its precursors, providing clear targets for genetic modification. mdpi.comasm.org

A key enzyme in this pathway is chloromuconate cycloisomerase, which converts the muconate intermediate into downstream products. asm.orgtandfonline.com The efficiency and substrate specificity of this enzyme vary between different bacterial strains. For instance, studies have compared the chloromuconate cycloisomerases from Pseudomonas sp. B13, Ralstonia eutropha JMP134, and Pseudomonas sp. P51, revealing that each has a different level of activity towards various substituted muconates. asm.org The enzyme from Ralstonia eutropha JMP134, for example, is highly specific for 2,4-dichloro-cis,cis-muconate. asm.org

By using techniques like site-directed mutagenesis, scientists can alter the amino acid sequences of these enzymes to improve their catalytic efficiency or broaden their substrate range. researchgate.net Furthermore, entire degradation pathways, often encoded on plasmids (extrachromosomal DNA), can be transferred between bacterial species to create "degrader" strains with enhanced capabilities for breaking down specific pollutants. mdpi.comnih.gov This involves cloning the relevant genes, such as the tfd genes from plasmid pJP4, which encode the enzymes for converting chlorocatechols into central metabolites, and expressing them in robust host organisms that can thrive in contaminated environments. tandfonline.com

Development of Bioremediation Strategies Involving Pathways that Produce and Metabolize this compound

Effective bioremediation strategies depend on a thorough understanding of the biochemical pathways that transform pollutants into harmless substances. The pathway involving this compound is a cornerstone for strategies targeting chlorinated aromatic compounds. mdpi.comnih.gov

One approach, known as bioaugmentation, involves introducing specialized microorganisms with potent degradative capabilities into a contaminated site to supplement the indigenous microbial population. nih.gov Strains like Pseudomonas and Xanthobacter that efficiently channel compounds like 1,4-dichlorobenzene through the this compound pathway are prime candidates for such strategies. nih.govunimi.it

Another strategy, biostimulation, focuses on creating optimal environmental conditions (e.g., by adding nutrients or oxygen) to encourage the growth and activity of native microorganisms that already possess the necessary degradation pathways. nih.gov Monitoring the presence and expression of key genes, such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, can serve as a biomarker to assess the effectiveness of these bioremediation efforts. asm.orgtandfonline.com The ultimate goal of these strategies is the complete mineralization of the pollutant, where it is broken down into carbon dioxide, water, and chloride ions. acs.org

Biotransformation Applications Beyond Xenobiotic Degradation (e.g., Biobased Chemical Production via Muconate Pathways)

The muconate pathway is not limited to breaking down pollutants; it can be repurposed for the synthesis of valuable platform chemicals. This field of biotransformation leverages metabolic engineering to create microbial cell factories that convert renewable feedstocks, such as sugars and lignin (B12514952) from plant biomass, into desired products. nih.govnih.gov

cis,cis-Muconic acid itself is a valuable platform chemical. Through a simple catalytic hydrogenation process, it can be converted into adipic acid, a primary component used to manufacture nylon-6,6 and polyurethanes. nih.govnih.govrsc.org This offers a sustainable, bio-based alternative to the conventional petroleum-based production of adipic acid, which is energy-intensive and generates greenhouse gas emissions. toray.com

Scientists have successfully engineered various microorganisms, including Escherichia coli, Saccharomyces cerevisiae (baker's yeast), and Pseudomonas putida, to produce cis,cis-muconic acid. researchgate.netnih.gov These efforts typically involve:

Introducing heterologous (foreign) genes to create a synthetic pathway. A common route involves converting intermediates of the natural shikimate pathway, like 3-dehydroshikimate, into protocatechuic acid and then catechol. nih.govnih.gov

Overexpressing key enzymes, such as catechol 1,2-dioxygenase, which performs the final conversion of catechol to cis,cis-muconic acid. tandfonline.comnih.gov

Deleting competing metabolic pathways to channel more carbon from the feedstock (e.g., glucose) towards muconic acid production. nih.govasm.org

Recent advancements have also focused on using lignin, an abundant and underutilized component of biomass, as a feedstock. Engineered microbes can convert lignin-derived aromatic compounds, like guaiacol (B22219) and vanillin, into cis,cis-muconic acid. acs.orgacs.org These biotransformation strategies represent a key component of the transition to a circular bioeconomy, turning waste materials and renewable resources into high-value chemicals. nih.gov

Table 2: Engineered Microorganisms for Biobased Muconic Acid Production

| Microorganism | Feedstock | Key Engineering Strategy | Product | Citation |

|---|---|---|---|---|

| Escherichia coli | Glucose, Glycerol | Expression of genes for 3-dehydroshikimate dehydratase, protocatechuate decarboxylase, and catechol 1,2-dioxygenase. | cis,cis-Muconic acid | nih.govasm.orgresearchgate.net |

| Saccharomyces cerevisiae | Glucose, Xylose | Introduction of a heterologous pathway from 3-dehydroshikimate to muconic acid; optimization of carbon flow. | cis,cis-Muconic acid | mdpi.comnih.govnih.gov |

| Pseudomonas putida | Glucose, Xylose, Lignin-derivatives (e.g., guaiacol) | Deletion of muconate catabolism genes (catBC); introduction of demethylase enzymes. | cis,cis-Muconic acid | nih.govresearchgate.netacs.org |

| Corynebacterium glutamicum | Catechol | Deletion of muconate cycloisomerase and overexpression of catechol 1,2-dioxygenase. | cis,cis-Muconic acid | tandfonline.comnih.gov |

| Engineered E. coli | cis,cis-Muconic acid | Expression of an oxygen-sensitive enoate reductase from Clostridium acetobutylicum. | Adipic acid | nih.gov |

Future Research Directions

Unraveling Novel Degradation Pathways and Unidentified Intermediates of 2,5-Dichloro-cis,cis-muconate

While the degradation pathway of this compound is partially understood, particularly in its conversion from 3,5-dichlorocatechol (B76880), significant gaps in knowledge remain. mdpi.comresearchgate.net Future research will need to focus on identifying novel degradation pathways and characterizing previously unidentified intermediates.

Metabolomics analysis has proven to be a powerful tool in this endeavor. For instance, studies on the degradation of monochlorophenols in Aspergillus nidulans have revealed previously unreported intermediates, suggesting the existence of unknown degradation routes. ub.edu Similar approaches can be applied to the this compound pathway to uncover new metabolites. It is known that the cycloisomerization of chloro-substituted cis,cis-muconates is a critical step that can lead to different products. nih.gov For example, 3-chloro-cis,cis-muconate (B1234730) can be converted to either cis-dienelactone (B1242186) or the bacteriotoxic protoanemonin, depending on the type of cycloisomerase enzyme present. nih.govnih.gov

Furthermore, the conversion of 2-chloro-cis,cis-muconate (B1241311) can result in a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone. nih.gov The combined action of muconate cycloisomerase and muconolactone (B1205914) isomerase on 2-chloro-cis,cis-muconate can even lead to the formation of protoanemonin. nih.gov These findings highlight the potential for complex and branching pathways in the degradation of dichlorinated muconates. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in identifying and quantifying these intermediates, providing a more complete picture of the metabolic network. nih.govresearchgate.net

Advanced Structural Biology Studies of Enzymes in the this compound Pathway

A detailed understanding of the enzymes involved in the this compound pathway is fundamental to any effort to optimize its function. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are essential for elucidating the three-dimensional structures of these enzymes.

A key enzyme in this pathway is dichloromuconate cycloisomerase (EC 5.5.1.11), which catalyzes the conversion of 2,4-dichloro-cis,cis-muconate. plos.orgresearchgate.netnih.gov Structural studies of homologous enzymes, like muconate lactonizing enzymes (MLEs), have provided valuable insights. For example, the comparison of MLE and chloro-muconate lactonizing enzyme (Cl-MLE) structures from Pseudomonas species revealed a larger cavity in Cl-MLEs, which may be related to conformational changes required for dehalogenation activity. nih.gov These studies suggest that structural flexibility is a key determinant of the enzyme's ability to process chlorinated substrates. nih.gov

Future research should aim to solve the structures of the specific enzymes that act on this compound. This will allow for detailed comparisons with other cycloisomerases and help to identify the specific amino acid residues responsible for substrate binding and catalysis. Such knowledge is critical for rational protein engineering efforts aimed at improving enzyme efficiency and specificity.

| Enzyme Family | Key Structural Features | Implication for this compound Degradation |

| Muconate Lactonizing Enzymes (MLEs) | Catalyze syn-cycloisomerization of cis,cis-muconate (B1241781). rcsb.org | Provide a baseline for understanding the fundamental cycloisomerase mechanism. |

| Chloro-muconate Lactonizing Enzymes (Cl-MLEs) | Possess a larger active site cavity compared to MLEs, allowing for conformational changes necessary for dehalogenation. nih.gov | Suggests that structural flexibility is crucial for processing chlorinated substrates like this compound. |

| Dichloromuconate Cycloisomerase | Catalyzes both isomerization and dehalogenation reactions. plos.orgresearchgate.netnih.gov | Structural elucidation is needed to understand the dual functionality and to engineer improved versions. |

Application of Advanced Genetic Engineering and Synthetic Biology Approaches for Pathway Optimization

The fields of genetic engineering and synthetic biology offer powerful tools for optimizing the this compound degradation pathway for practical applications in bioremediation. mdpi.com By manipulating the genes encoding the key enzymes, it is possible to enhance the efficiency and robustness of microbial strains capable of degrading chlorinated pollutants.

One promising approach is the assembly of metabolic pathways in a suitable host organism to create engineered pollutant-degrading bacteria. researchgate.net This can involve the introduction of genes from different organisms to create a novel pathway. For example, the tfd gene cluster from Cupriavidus necator JMP134, which is involved in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), includes genes for the conversion of dichlorocatechol to downstream metabolites via 2,4-dichloro-cis,cis-muconate. mdpi.comresearchgate.net These genes can be transferred to other bacteria to enhance their degradative capabilities.

Furthermore, synthetic biology can be used to design and construct microbial consortia with complementary metabolic functions. mdpi.com This can be particularly useful for degrading complex mixtures of pollutants. Another strategy is the use of directed evolution to improve the performance of key enzymes. This involves generating a large library of enzyme variants and screening for those with enhanced activity or stability. nih.gov Integrating continuous hypermutation with high-throughput screening has been successfully used to evolve enzymes for the production of cis,cis-muconic acid, a related compound. nih.gov A similar approach could be applied to the enzymes of the this compound pathway.

Ecological and Community-Level Studies of this compound Degrading Microorganisms

Understanding the role of this compound degrading microorganisms in their natural environments is crucial for developing effective bioremediation strategies. Future research should focus on ecological and community-level studies to identify the key players and their interactions within microbial consortia.

Numerous bacterial and fungal strains capable of degrading chlorinated aromatic compounds have been isolated from contaminated soils and waters. mdpi.com These include species of Pseudomonas, Sphingomonas, Achromobacter, and Aspergillus. mdpi.com However, in many environments, the degradation of complex pollutants is carried out by synergistic microbial consortia rather than single strains. asm.org

DNA stable isotope probing (DNA-SIP) is a powerful technique for identifying the specific microorganisms that are actively degrading a particular substrate in a complex community. asm.org This method, combined with metagenomic analysis, can reveal the metabolic pathways and key genes involved in the degradation process. asm.org Future studies should employ these techniques to investigate microbial communities in environments contaminated with compounds that are degraded via this compound. This will provide valuable information on the diversity of degrading organisms, their metabolic capabilities, and their potential for use in bioremediation.

Development of High-Throughput Screening and Computational Methods for Enzyme Discovery and Design

The discovery of novel enzymes with improved activity and stability is a key bottleneck in the development of bioremediation technologies. High-throughput screening (HTS) and computational methods offer powerful solutions to this challenge.

HTS platforms can be used to rapidly screen large libraries of microorganisms or enzyme variants for desired activities. For example, transcription factor-based biosensors can be used to link the presence of a target molecule, such as a muconate, to a detectable signal, such as fluorescence. nih.gov This allows for the rapid identification of cells or enzymes with improved performance. nih.gov

常见问题

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2,5-Dichloro-cis,cis-muconate?

- Methodological Answer : The compound is enzymatically synthesized via chlorocatechol degradation pathways. Chlorocatechol 1,2-dioxygenases (e.g., TfdC from Cupriavidus pinatubonensis JMP134) catalyze the cleavage of 3-chlorocatechol to form 2,5-dichloro-cis,cis-muconate . Reaction conditions (pH 7–8, 25–30°C) and substrate purity must be optimized to avoid side products like protoanemonin, which can form under acidic conditions .

Q. How can researchers detect and quantify this compound in environmental or enzymatic assays?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 260–280 nm) is widely used due to the compound’s conjugated diene structure. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, with characteristic peaks at δ 6.2–6.8 ppm (protons on the diene) and δ 170–175 ppm (carboxyl carbons) . Calibration curves using purified standards are essential for quantification .

Q. What bacterial strains or enzymes are critical for studying this compound degradation?

- Methodological Answer : Pseudomonas spp. (e.g., strain B13) and Cupriavidus spp. (e.g., JMP134) are model organisms. Chloromuconate cycloisomerases (EC 5.5.1.7) and muconolactone isomerases are key enzymes. Enzyme activity assays require Mn²⁺ or Mg²⁺ cofactors and monitoring of chloride release via ion chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic parameters (e.g., Kₘ) for chloromuconate cycloisomerases?

- Methodological Answer : Apparent Kₘ values vary depending on measurement methods (substrate consumption vs. product formation). For 2-chloro-cis,cis-muconate, Kₘ differences arise from enzyme-substrate intermediates or allosteric effects. Use stopped-flow kinetics and isotopic labeling to track substrate conversion steps . Control for pH (6.5–7.5) and temperature (25–37°C), as these influence enzyme conformation .

Q. What experimental designs elucidate the regulatory role of this compound in aromatic compound degradation?

- Methodological Answer : Use mutant strains (e.g., catA or catM mutants) to study metabolite accumulation. In Acinetobacter ADP1, cis,cis-muconate inhibits p-hydroxybenzoate degradation via transcriptional repression. Employ ¹³C-labeled metabolites and in vivo NMR to monitor real-time flux and regulatory thresholds . Pair this with qRT-PCR to assess gene expression changes in benM or catM regulons .

Q. How do gram-positive and gram-negative bacteria differ in their enzymatic processing of chlorinated muconates?

- Methodological Answer : Gram-negative bacteria (e.g., Pseudomonas) utilize chloromuconate cycloisomerases (EC 5.5.1.7) for chloride elimination, whereas gram-positive strains (e.g., Rhodococcus erythropolis) lack this activity. Comparative studies require heterologous expression of enzymes in E. coli followed by activity screens. Structural analysis (X-ray crystallography) of active sites identifies residue differences (e.g., Lys169 in CatB) critical for substrate specificity .

Q. What strategies prevent artifact formation (e.g., protoanemonin) during this compound degradation studies?

- Methodological Answer : Protoanemonin forms via spontaneous decarboxylation of 2-chloromuconolactone under acidic conditions. Maintain neutral pH (7.0–7.5) and use buffered systems (e.g., Tris-HCl). Co-expression of muconolactone isomerase accelerates lactone conversion, reducing side products. Monitor reactions using LC-MS to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。